4-(1,2,5,6-Tetrahydropyridin-3-yl)thiazole hydrochloride
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Overview
Description
4-(1,2,5,6-Tetrahydropyridin-3-yl)thiazole hydrochloride is a chemical compound that features a thiazole ring fused with a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,5,6-Tetrahydropyridin-3-yl)thiazole hydrochloride typically involves the reaction of a thiazole derivative with a tetrahydropyridine precursor. One common method includes the use of thiourea and substituted thioamides in the presence of a catalyst such as silica-supported tungstosilisic acid . The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,5,6-Tetrahydropyridin-3-yl)thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1,2,5,6-Tetrahydropyridin-3-yl)thiazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(1,2,5,6-Tetrahydropyridin-3-yl)thiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles: These compounds have similar thiazole rings but different substituents, leading to varied biological activities.
Thiazole acrylonitrile derivatives: These compounds feature a thiazole ring fused with an acrylonitrile moiety, offering different chemical properties and applications.
Uniqueness
4-(1,2,5,6-Tetrahydropyridin-3-yl)thiazole hydrochloride is unique due to its specific combination of a thiazole ring and a tetrahydropyridine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-5-yl)-1,3-thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S.ClH/c1-2-7(4-9-3-1)8-5-11-6-10-8;/h2,5-6,9H,1,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOSLMMRIBEIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C2=CSC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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